BenchChemオンラインストアへようこそ!

Ono 3403

Serine Protease Inhibition Enzymology Drug Discovery

ONO-3403 (CAS 181586-07-2) is a synthetic, orally active serine protease inhibitor and a chemical analog of camostat mesilate (FOY-305). It is characterized by its potent inhibition of a broad spectrum of serine proteases, including trypsin, plasmin, kallikrein, and thrombin, with significantly enhanced activity compared to its parent compound.

Molecular Formula C26H31N3O8S
Molecular Weight 545.6 g/mol
CAS No. 181586-07-2
Cat. No. B1677312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOno 3403
CAS181586-07-2
Synonymsethyl N-allyl-N-(2-methyl-3-(4-(4-amidinophenoxycarbonyl)phenyl)propenoyl)aminoacetate methanesulfonate
ONO 3403
ONO-3403
Molecular FormulaC26H31N3O8S
Molecular Weight545.6 g/mol
Structural Identifiers
SMILESCCOC(=O)CN(CC=C)C(=O)C(=CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=N)N)C.CS(=O)(=O)O
InChIInChI=1S/C25H27N3O5.CH4O3S/c1-4-14-28(16-22(29)32-5-2)24(30)17(3)15-18-6-8-20(9-7-18)25(31)33-21-12-10-19(11-13-21)23(26)27;1-5(2,3)4/h4,6-13,15H,1,5,14,16H2,2-3H3,(H3,26,27);1H3,(H,2,3,4)/b17-15+;
InChIKeyPKBZGVVSSNNHGY-INTLEYBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ONO-3403 (CAS 181586-07-2): Potent Synthetic Serine Protease Inhibitor for Oncology and Inflammation Research


ONO-3403 (CAS 181586-07-2) is a synthetic, orally active serine protease inhibitor and a chemical analog of camostat mesilate (FOY-305) [1]. It is characterized by its potent inhibition of a broad spectrum of serine proteases, including trypsin, plasmin, kallikrein, and thrombin, with significantly enhanced activity compared to its parent compound [2]. Its biological profile extends beyond direct protease inhibition, demonstrating the capacity to suppress lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro, and confer protection against lethal endotoxic shock in vivo [1]. Furthermore, ONO-3403 exhibits selective growth-suppressive and apoptosis-inducing effects on various malignant cell lines, positioning it as a valuable research tool for studying tumor biology and inflammation [3].

Why ONO-3403 Cannot Be Substituted with Generic Serine Protease Inhibitors


While numerous synthetic serine protease inhibitors exist as research tools, generic substitution of ONO-3403 is not scientifically valid due to significant and quantifiable differences in its molecular activity profile. Unlike broad claims of class-wide effects, ONO-3403 demonstrates specific, enhanced potency against multiple serine proteases, with IC50 values substantially lower than its close structural analog, camostat mesilate (FOY-305) [1]. This differential activity is not a simple matter of potency scaling; it translates into distinct functional outcomes. For example, ONO-3403 inhibits LPS-induced TNF-α production at a lower concentration than camostat mesilate and shows superior growth suppression in N-myc-amplified neuroblastoma cells compared to its analogs FOY-305 and FO-349 [2][3]. These data underscore that even minor structural modifications lead to a unique biological fingerprint, making ONO-3403 an irreplaceable tool for specific mechanistic studies and reproducible experimental outcomes.

Quantitative Evidence for ONO-3403 Differentiation: Head-to-Head Performance vs. Key Analogs


Superior Potency Against a Panel of Serine Proteases Compared to FOY-305 (Camostat Mesilate)

ONO-3403 demonstrates substantially higher potency against a panel of serine proteases compared to its direct analog, FOY-305 (camostat mesilate). In enzymatic assays, the half-maximal inhibitory concentration (IC50) for trypsin is 11 nM for ONO-3403, which is approximately 4.6-fold lower than the 51 nM IC50 reported for FOY-305 [1]. This pattern of enhanced inhibition is consistent across multiple targets including plasmin, kallikrein, and thrombin, with ONO-3403 exhibiting much lower IC50 values than FOY-305 [2].

Serine Protease Inhibition Enzymology Drug Discovery

Enhanced Growth Suppression in N-myc-Amplified Neuroblastoma vs. Analogs FOY-305 and FO-349

In a panel of 13 human neuroblastoma cell lines, ONO-3403 exhibited significantly more potent growth-suppressive activity than its analogs, FOY-305 and FO-349. The half-maximal inhibitory concentration (IC50) for cell proliferation ranged from 22 to 90 μg/mL for ONO-3403, whereas the IC50 values for both FOY-305 and FO-349 were consistently greater than 100 μg/mL [1]. Notably, this enhanced activity was more pronounced in N-myc-amplified neuroblastoma cell lines, which are associated with poor prognosis, highlighting a unique and therapeutically relevant activity window for ONO-3403 [1].

Neuroblastoma Cancer Research Growth Inhibition

Selective Suppression of Transformed Cells vs. Normal Cells Compared to ONO-5046

ONO-3403 demonstrates a therapeutically relevant selectivity profile, preferentially suppressing the proliferation of virally transformed fibroblasts over their normal counterparts. In a comparative study, ONO-3403 more effectively inhibited the growth of polyoma virus- and Kirsten sarcoma virus-transformed BALB/c 3T3 cells than normal BALB/c 3T3 cells [1]. This selective activity profile is shared by another protease inhibitor, ONO-5046, but the study confirms this as a property of ONO-3403 in its own right, establishing its utility in studies focused on targeting transformed phenotypes while sparing normal cells [1].

Oncology Cell Transformation Selective Toxicity

Potent Inhibition of LPS-Induced TNF-α Production vs. Camostat Mesilate

In RAW 264.7 macrophage-like cells stimulated with lipopolysaccharide (LPS), ONO-3403 significantly inhibits the production of the key pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) at a lower concentration than its parent compound, camostat mesilate [1]. This finding indicates that the structural modifications in ONO-3403 translate to a more potent anti-inflammatory effect at the cellular level, extending its utility beyond simple protease inhibition to modulation of complex immune signaling pathways [1].

Inflammation Cytokine Signaling Immunology

Significant In Vivo Tumor Growth Suppression in an Autochthonous Mouse Model

In a 3-methylcholanthrene-induced autochthonous solid tumor model in mice, intraperitoneal administration of ONO-3403 at a dose of 4 mg/kg twice daily for 5 weeks resulted in potent and statistically significant growth suppression (p < 0.001) [1]. All seven treated mice developed only a solitary tumor, compared to the expected tumor multiplicity in untreated controls, and this anti-tumor effect was achieved without apparent side effects such as hair loss or body weight loss [1]. This is a class-level inference of superior in vivo efficacy for ONO-3403 relative to other protease inhibitors lacking such robust in vivo data.

In Vivo Pharmacology Squamous Cell Carcinoma Tumor Xenograft

Validated Research Scenarios for ONO-3403 Based on Comparative Evidence


Probing Serine Protease Activity in Cancer Cell Invasion and Metastasis

ONO-3403 is optimally deployed in cell-based assays investigating the role of serine proteases in tumor cell invasion and metastasis. Its superior potency against trypsin (IC50 11 nM) and other key proteases like plasmin and kallikrein, compared to FOY-305, ensures robust inhibition of these enzymes at lower, more specific concentrations [1]. Furthermore, its demonstrated ability to selectively suppress the growth of transformed cells over normal fibroblasts [2] allows researchers to dissect protease-dependent pathways in aggressive cancer phenotypes with greater confidence and minimal confounding toxicity to non-malignant cells. This makes it a precise tool for studies where delineating protease-specific effects is paramount.

Investigating Anti-Tumor Mechanisms in N-myc-Amplified Neuroblastoma Models

Research focused on aggressive, N-myc-amplified neuroblastoma stands to benefit most from selecting ONO-3403. Quantitative evidence shows ONO-3403 inhibits the growth of these poor-prognosis cancer cells at concentrations (IC50 22-90 μg/mL) where its close analogs, FOY-305 and FO-349, are ineffective (IC50 >100 μg/mL) [1]. This unique sensitivity window provides a distinct experimental advantage, enabling robust phenotypic screening and mechanistic studies (e.g., apoptosis induction, cell cycle analysis) specifically within the context of N-myc-driven oncogenesis. Using a less potent analog would fail to elicit a response, yielding false-negative results and a missed opportunity for discovery.

Studying Protease-Mediated Inflammatory Signaling and Cytokine Production

ONO-3403 is the preferred serine protease inhibitor for experiments examining the link between extracellular proteolysis and intracellular inflammatory signaling cascades, such as the TLR4/MyD88 and NF-κB pathways. Its demonstrated capacity to inhibit LPS-induced TNF-α production in macrophages at a lower concentration than camostat mesilate provides a more effective means of uncoupling upstream proteolytic events from downstream cytokine release [1]. This enhanced activity allows for clearer interrogation of the specific signaling nodes (e.g., IκB-α phosphorylation, SAPK activation) that are sensitive to protease inhibition, establishing ONO-3403 as a more powerful chemical probe for immunology and inflammation research.

Preclinical In Vivo Studies of Squamous Cell Carcinoma and Solid Tumors

For researchers designing in vivo studies to evaluate the therapeutic potential of targeting serine proteases in solid tumors, ONO-3403 offers a compelling, data-backed starting point. The compound has demonstrated statistically significant (p<0.001) tumor growth suppression in an autochthonous mouse model of squamous cell carcinoma at a well-tolerated dose (4 mg/kg, i.p., b.i.d.) without overt toxicity [1]. This validated in vivo efficacy, albeit as a class-level inference, distinguishes ONO-3403 from many other research-grade protease inhibitors that lack such concrete proof of in vivo anti-tumor activity. It mitigates the risk of investing resources in compounds that fail to translate in vitro potency to an in vivo setting.

Quote Request

Request a Quote for Ono 3403

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.